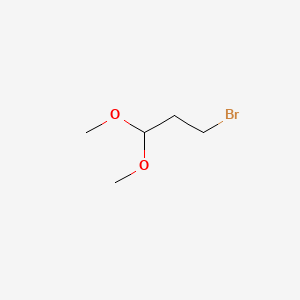
2-(3-ブロモ-2,2-ジメチルプロピル)イソインドリン-1,3-ジオン
説明
The compound "2-(3-Bromo-2,2-dimethylpropyl)isoindoline-1,3-dione" is a derivative of isoindoline, which is a structural motif found in a variety of chemical compounds with potential pharmacological activities. The isoindoline nucleus is a bicyclic structure consisting of a benzene ring fused to a five-membered lactam ring. The presence of a bromo and dimethylpropyl substituent on this core structure could influence its reactivity and physical properties, making it a candidate for further chemical transformations and applications in medicinal chemistry.
Synthesis Analysis
The synthesis of isoindoline derivatives can be achieved through various methods. For instance, a novel synthesis of 11H-benzo[5,6][1,4]thiazino[3,4-a]isoindol-11-ones has been reported, which involves a one-step reaction of 2-aminobenzenethiols with 2-bromo-(2/3-substitutedphenyl)-1H-indene-1,3(2H)-diones under reflux conditions in ethanol . This method showcases the potential for creating complex isoindoline derivatives through nucleophilic substitution and intramolecular cyclization. Although not directly related to the target compound, this synthesis approach could potentially be adapted for the preparation of "2-(3-Bromo-2,2-dimethylpropyl)isoindoline-1,3-dione" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of isoindoline derivatives can be elucidated using various spectroscopic techniques. For example, the structure of a related compound, 2-{4-[3-(2,5-dimethylphenyl)-3-methylcyclobutyl]thiazol-2-yl}isoindoline-1,3-dione, was determined using IR-NMR spectroscopy and single-crystal X-ray diffraction . Theoretical calculations, such as Hartree-Fock (HF) and density functional method (DFT/B3LYP), can also be employed to predict the molecular geometry and vibrational frequencies, which can be compared with experimental data to confirm the structure. These methods could be applied to "2-(3-Bromo-2,2-dimethylpropyl)isoindoline-1,3-dione" to gain insights into its molecular conformation and electronic properties.
Chemical Reactions Analysis
Isoindoline derivatives can participate in various chemical reactions. The presence of a bromo substituent, as in the target compound, typically allows for further functionalization through palladium-catalyzed reactions or nucleophilic substitutions. For instance, 2-bromocyclohex-1-enecarboxylic acids have been carbonylatively cyclized with arylhydrazines to yield 2-anilinohydroisoindoline-1,3-diones . Such reactivity could be explored for "2-(3-Bromo-2,2-dimethylpropyl)isoindoline-1,3-dione" to synthesize new derivatives with potential biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of isoindoline derivatives are influenced by their molecular structure. The introduction of substituents can affect properties such as solubility, melting point, and stability. Theoretical calculations can provide insights into the thermodynamic properties and molecular electrostatic potential, which are important for understanding the reactivity and interaction of the compound with biological targets . Experimental determination of these properties is essential for the development of isoindoline-based pharmaceuticals and materials.
科学的研究の応用
医薬品研究 鎮痛の可能性
イソインドリン-1,3-ジオン誘導体は、鎮痛活性を確認した化合物に類似した化合物として合成されてきました。 これらの誘導体は、生物学的特性を比較し、鎮痛剤としての可能性を評価するために設計されています .
神経疾患 抗コリンエステラーゼ活性
一部のイソインドリン-1,3-ジオン誘導体は、アルツハイマー病などの神経変性疾患の治療に重要な、顕著な抗コリンエステラーゼ活性を示します。 これらは、記憶や学習に関与する神経伝達物質であるアセチルコリンを分解する酵素であるアセチルコリンエステラーゼ(AChE)を阻害します .
癌研究 細胞死誘導
イソインドリン-1,3-ジオン誘導体は、癌細胞における細胞死を誘導する能力について評価されてきました。 細胞死の種類と特定の癌細胞株への影響は、現在研究が進められている分野です .
合成化学 反応性と合成
イソインドリン-1,3-ジオン誘導体の反応性により、合成化学研究の興味深い対象となっています。 それらの合成にはさまざまな触媒や条件が関与し、広範囲な潜在的な用途につながります .
神経精神医学的治療 ドパミン受容体モジュレーション
イソインドリンおよびイソインドリン-1,3-ジオン誘導体は、ドパミン受容体D3を調節することができ、抗精神病薬としての潜在的な用途を示唆しています。 これは、統合失調症などの病気に特に関連しています .
アルツハイマー病 β-アミロイドタンパク質凝集阻害
抗コリンエステラーゼ活性に加えて、一部のイソインドリン-1,3-ジオン誘導体は、β-アミロイドタンパク質の凝集を阻害することができます。 これは、疾患の病理学的特徴の1つを標的とすることで、アルツハイマー病の治療における可能性を示唆しています .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation or allergic reactions . The hazard statements H302 and H317 suggest that it may be harmful if swallowed and may cause an allergic skin reaction, respectively . Precautionary measures include avoiding skin contact and inhalation .
作用機序
Target of Action
Isoindoline derivatives have been reported to interact with the human dopamine receptor d2 , suggesting a potential role in neurological pathways.
Mode of Action
Isoindoline derivatives are known to interact with their targets, leading to changes in cellular processes
Biochemical Pathways
Given its potential interaction with the dopamine receptor d2 , it may influence dopaminergic signaling pathways.
Pharmacokinetics
Its bioavailability, metabolism, and excretion patterns remain to be investigated. It is predicted to have high gastrointestinal absorption and permeability across the blood-brain barrier .
Result of Action
Isoindoline derivatives have been reported to have potential therapeutic effects, suggesting that they may induce changes at the molecular and cellular levels .
Action Environment
It is known to be stable under inert atmosphere and at temperatures between 2-8°c .
特性
IUPAC Name |
2-(3-bromo-2,2-dimethylpropyl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO2/c1-13(2,7-14)8-15-11(16)9-5-3-4-6-10(9)12(15)17/h3-6H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQAHBCLEIHEEPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN1C(=O)C2=CC=CC=C2C1=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60282249 | |
| Record name | 2-(3-bromo-2,2-dimethylpropyl)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60282249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
111992-61-1 | |
| Record name | 2-(3-bromo-2,2-dimethylpropyl)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60282249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3-bromo-2,2-dimethylpropyl)-2,3-dihydro-1H-isoindole-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



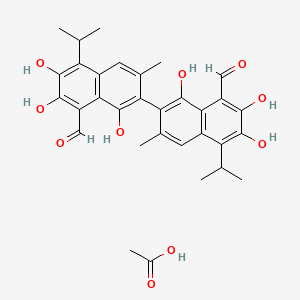
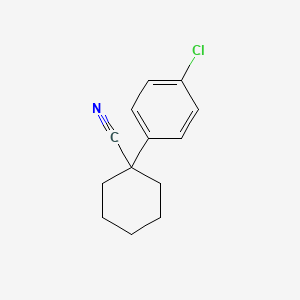

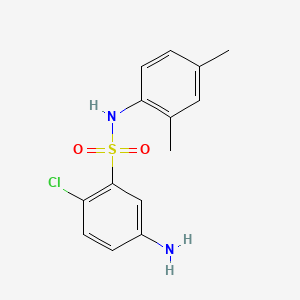



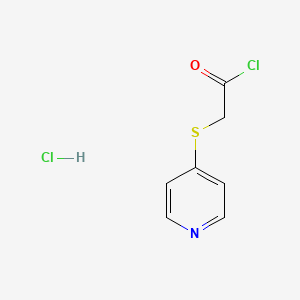

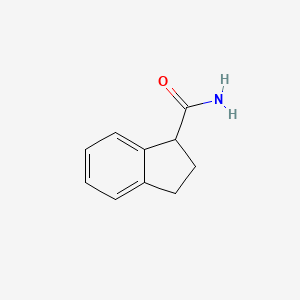
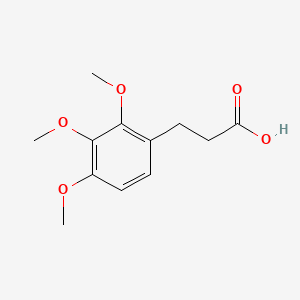
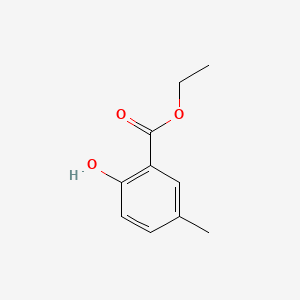
![[Bis[6-[bis(phosphonomethyl)amino]hexyl]amino]methylphosphonic acid](/img/structure/B1330168.png)
